molecular formula C16H19NO3 B4009674 3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4009674
M. Wt: 273.33 g/mol
InChI Key: KJSKKARCFFBHCQ-UHFFFAOYSA-N
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Description

3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydrofuran ring, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a tetrahydrofuran-based aldehyde, followed by cyclization to form the pyrrole-2,5-dione core. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, which are crucial for optimizing the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to a more saturated pyrrolidine ring.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce pyrrolidine derivatives. Substitution reactions can lead to a wide range of benzyl-substituted compounds.

Scientific Research Applications

3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)PYRROLIDINE-2,5-DIONE: A reduced form of the compound with a pyrrolidine ring instead of a pyrrole-2,5-dione core.

    3-BENZYL-1-(TETRAHYDRO-2-FURANYLMETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE DERIVATIVES: Various derivatives with different substituents on the benzyl or tetrahydrofuran rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-benzyl-1-(oxolan-2-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-10-13(9-12-5-2-1-3-6-12)16(19)17(15)11-14-7-4-8-20-14/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKKARCFFBHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)CC(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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